molecular formula C24H18F3NO B2855154 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-93-4

2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No. B2855154
CAS RN: 337921-93-4
M. Wt: 393.409
InChI Key: KVSVHIRJEGXWTG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline (DMPQ) is an important quinoline derivative that has been studied extensively in the scientific community due to its various applications and potential uses. DMPQ is a versatile compound with a wide range of applications in areas such as catalysis, drug development, and environmental chemistry. In particular, its ability to act as an electron-rich quinoline ligand in catalytic reactions has made it a valuable tool in the field of organic synthesis. Furthermore, its potential use in drug development has been explored, with research into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has been used in a wide range of scientific research applications. It has been used as a ligand in catalytic reactions, such as the Heck reaction and Suzuki-Miyaura coupling reaction. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as isoquinolines and quinazolines. Furthermore, it has been used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents and anticancer agents.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is not fully understood. However, it is believed that its electron-rich quinoline ligand acts as a Lewis acid, allowing it to form complexes with transition metals and other Lewis bases. These complexes are then able to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline have not been extensively studied. However, it has been shown to have anti-inflammatory and anticancer activity in animal models. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline in lab experiments include its ease of synthesis, its low cost, and its versatility. Furthermore, it is a relatively stable compound, which makes it suitable for long-term storage. However, one of the limitations of using 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline in lab experiments is its tendency to form complexes with transition metals, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for research into 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline. These include further research into its biochemical and physiological effects, its potential use in drug development, and its potential use as a catalyst in organic synthesis. Additionally, further research into its mechanism of action and its potential advantages and limitations for lab experiments is needed. Furthermore, research into its potential applications in environmental chemistry and its potential use as a reagent in the synthesis of heterocyclic compounds is also needed.

Synthesis Methods

2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can be synthesized through a variety of methods. The most common method is a three-step reaction involving the reaction of 3,5-dimethylphenol with trifluoromethylbenzaldehyde in the presence of an acid catalyst, followed by reduction of the resulting aldehyde with sodium borohydride, and finally oxidation of the resulting alcohol with m-chloroperbenzoic acid (mCPBA). The reaction yields a high yield of 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline in a relatively short reaction time.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3NO/c1-15-10-16(2)12-20(11-15)29-23-21(14-18-6-3-4-9-22(18)28-23)17-7-5-8-19(13-17)24(25,26)27/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVHIRJEGXWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

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